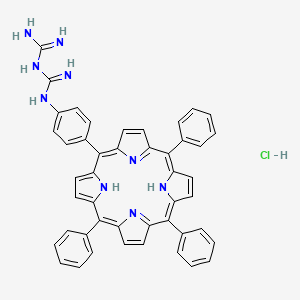

Biguanidinium-porphyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biguanidinium-porphyrin is a compound that belongs to the class of porphyrins, which are macrocyclic compounds characterized by their distinctive structure featuring four pyrrole-type rings linked by methine bridges. Porphyrins are known for their significant roles in biological systems, such as in hemoglobin and chlorophyll. This compound, in particular, is a mitochondria-targeting photosensitizer, which means it can be used in photodynamic therapy to target and destroy cancer cells by generating reactive oxygen species upon light activation .

Vorbereitungsmethoden

The synthesis of biguanidinium-porphyrin involves several steps:

Synthesis of the Porphyrin Core: The porphyrin core can be synthesized using the Adler-Longo method, which involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst.

Introduction of Biguanidinium Group: The biguanidinium group can be introduced by reacting the porphyrin core with a biguanide derivative under suitable conditions. This step often requires the use of a coupling agent to facilitate the reaction.

Purification: The final product is purified using chromatographic techniques to ensure the removal of any impurities

Analyse Chemischer Reaktionen

Biguanidinium-porphyrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state derivatives, which can be useful in certain applications.

Reduction: Reduction reactions can convert it to lower oxidation state forms.

Substitution: The porphyrin ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Complexation: It can form complexes with metal ions, which can alter its photophysical and electrochemical properties

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for complexation. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biguanidinium-Porphyrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird zur Untersuchung der photophysikalischen und elektrochemischen Eigenschaften von Porphyrinen und ihren Derivaten verwendet.

Biologie: Es wird zur Untersuchung von Zellprozessen eingesetzt, insbesondere derer, die Mitochondrien betreffen.

Medizin: Es wird in der photodynamischen Therapie zur Krebsbehandlung verwendet, wobei es Krebszellen anvisiert und reaktive Sauerstoffspezies nach Lichtaktivierung erzeugt, was zum Zelltod führt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Anreicherung in Zellmembranen, insbesondere in Vesikeln, die mit Lysosomen und Mitochondrien assoziiert sind. Nach der Lichtaktivierung erzeugt es reaktive Sauerstoffspezies, die durch oxidativen Stress zum Zelltod führen können. Dies macht es besonders nützlich in der photodynamischen Therapie zur Krebsbehandlung .

Wirkmechanismus

The mechanism of action of biguanidinium-porphyrin involves its accumulation within cell membranes, particularly in vesicles associated with lysosomes and mitochondria. Upon light activation, it generates reactive oxygen species, which can induce cell death through oxidative stress. This makes it particularly useful in photodynamic therapy for cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Biguanidinium-Porphyrin kann mit anderen Porphyrin-basierten Verbindungen verglichen werden, wie zum Beispiel:

Guanidinium-Porphyrin: Ähnlich in der Struktur, aber mit einer Guanidinium-Gruppe anstelle einer Biguanidinium-Gruppe. Es zielt ebenfalls auf Mitochondrien ab, hat aber unterschiedliche photophysikalische Eigenschaften.

Porphyrin-MLS-Peptid-Konjugat: Diese Verbindung ist hoch wasserlöslich und aggregiert im Gegensatz zu this compound nicht in wässrigen Medien

Die Einzigartigkeit von this compound liegt in seiner spezifischen Anvisierung von Mitochondrien und seiner Fähigkeit, nach Lichtaktivierung reaktive Sauerstoffspezies zu erzeugen, was es in der photodynamischen Therapie hochwirksam macht.

Eigenschaften

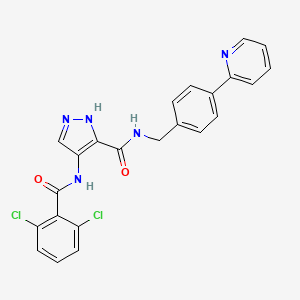

Molekularformel |

C46H36ClN9 |

|---|---|

Molekulargewicht |

750.3 g/mol |

IUPAC-Name |

1-carbamimidoyl-3-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl]guanidine;hydrochloride |

InChI |

InChI=1S/C46H35N9.ClH/c47-45(48)55-46(49)50-32-18-16-31(17-19-32)44-39-26-24-37(53-39)42(29-12-6-2-7-13-29)35-22-20-33(51-35)41(28-10-4-1-5-11-28)34-21-23-36(52-34)43(30-14-8-3-9-15-30)38-25-27-40(44)54-38;/h1-27,51,54H,(H6,47,48,49,50,55);1H |

InChI-Schlüssel |

MUYPRIGNZFQERL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)NC(=N)NC(=N)N)C=C4)C9=CC=CC=C9)N3.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)